Cas no 1249438-67-2 (4-Isopropyl-2-propylpyrimidine-5-carboxylic acid)

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative with a carboxyl functional group at the 5-position, along with isopropyl and propyl substituents at the 4- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structured pyrimidine core offers stability and reactivity, making it suitable for further functionalization. The presence of both hydrophobic alkyl groups and a carboxylic acid moiety enhances its utility in designing bioactive molecules with tailored solubility and binding properties. The compound is typically characterized by high purity and consistent performance in synthetic applications.
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid structure
1249438-67-2 structure
Product Name:4-Isopropyl-2-propylpyrimidine-5-carboxylic acid
CAS No:1249438-67-2
MF:C11H16N2O2
MW:208.256942749023
CID:5273405
Update Time:2025-05-19

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid
    • 4-(propan-2-yl)-2-propylpyrimidine-5-carboxylic acid
    • 5-Pyrimidinecarboxylic acid, 4-(1-methylethyl)-2-propyl-
    • Inchi: 1S/C11H16N2O2/c1-4-5-9-12-6-8(11(14)15)10(13-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: WCQHUQWOFHCBQQ-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(CCC)N=C1C(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 219
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.1

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Additional information on 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Professional Introduction to 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid (CAS No. 1249438-67-2)

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1249438-67-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The molecular structure of this pyrimidine derivative incorporates both isopropyl and propyl groups, which contribute to its distinct chemical behavior and reactivity.

The pyrimidine core of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid is a fundamental scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in nucleic acid synthesis and function, making them indispensable in the development of therapeutic agents. The presence of carboxylic acid functionality at the 5-position enhances the compound's solubility and reactivity, facilitating its use in various synthetic pathways.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based compounds with enhanced pharmacological properties. The specific arrangement of substituents in 4-isopropyl-2-propylpyrimidine-5-carboxylic acid makes it a promising candidate for further investigation. Studies have demonstrated that modifications at the 4- and 2-positions can significantly influence the compound's bioactivity, making it an attractive scaffold for designing drugs targeting various diseases.

One of the most compelling aspects of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid is its potential application in the development of antiviral and anticancer agents. The pyrimidine ring is structurally analogous to nucleobases found in DNA and RNA, allowing these compounds to interfere with viral replication and cancer cell proliferation. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such molecules to biological targets with high accuracy, accelerating the drug discovery process.

The synthesis of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of isopropyl and propyl groups at specific positions necessitates careful selection of catalysts and solvents to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have greatly improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes.

Evaluation of the pharmacokinetic properties of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid is essential for determining its suitability as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully assessed to ensure that the compound behaves predictably in vivo. Preclinical studies have begun to explore these aspects, providing valuable insights into how this compound might be absorbed and processed by the body.

The potential therapeutic applications of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid extend beyond antiviral and anticancer treatments. Researchers are investigating its efficacy against inflammatory diseases and neurodegenerative disorders, where pyrimidine-based compounds have shown promise. The ability to fine-tune the molecular structure allows for customization based on specific disease targets, offering a versatile approach to drug development.

The role of computational modeling in understanding the behavior of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid cannot be overstated. Advanced software tools enable scientists to simulate interactions between this compound and biological molecules, providing a virtual environment for testing hypotheses without the need for extensive wet lab experiments. This approach not only saves time but also reduces costs associated with traditional drug discovery methods.

The future prospects for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid are bright, with ongoing research aimed at optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced therapeutic efficacy. As our understanding of molecular interactions continues to grow, so too will our ability to harness the potential of this remarkable compound.

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